

1-Boc-3-Hydroxymethyl-5-methylindole chemical properties

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 1-Boc-3-Hydroxymethyl-5-methylindole

Cat. No.: B1520516

[Get Quote](#)

An In-Depth Technical Guide to **1-Boc-3-Hydroxymethyl-5-methylindole**: Properties, Synthesis, and Applications in Drug Discovery

Abstract

1-Boc-3-hydroxymethyl-5-methylindole is a highly functionalized heterocyclic compound of significant interest to the chemical and pharmaceutical sciences. As a derivative of the indole scaffold, which is a core component in numerous biologically active molecules, this compound serves as a critical building block in synthetic organic chemistry. Its unique arrangement of a protected nitrogen, a reactive primary alcohol at the C3 position, and a methyl group on the benzene ring makes it a versatile intermediate. This guide provides a comprehensive overview of its chemical properties, a predicted spectroscopic profile, detailed synthetic and purification protocols, and a discussion of its reactivity. Particular emphasis is placed on its application as a building block for advanced molecular architectures, such as Proteolysis Targeting Chimeras (PROTACs), for the drug development professional.^[1]

Physicochemical and Structural Properties

1-Boc-3-hydroxymethyl-5-methylindole is a synthetic organic compound valued for its utility as a building block. The tert-butoxycarbonyl (Boc) group on the indole nitrogen provides stability and modulates the reactivity of the indole ring, while the hydroxymethyl group at the C3 position offers a prime site for further chemical modification.

Data Presentation: Core Chemical Properties

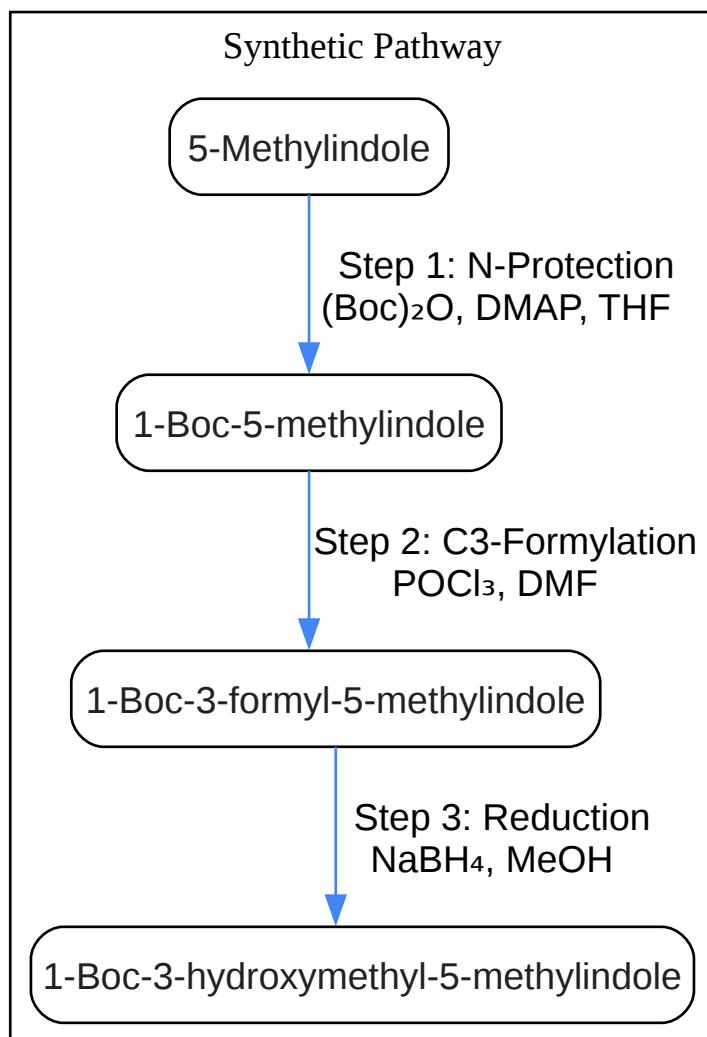
Property	Value	Source
CAS Number	914349-03-4	[1] [2]
Molecular Formula	C ₁₅ H ₁₉ NO ₃	[1] [2]
Molecular Weight	261.32 g/mol	[1] [2]
Appearance	White to off-white solid	(Predicted based on similar structures)
Purity	Typically ≥95-97%	[1] [2]
Solubility	Soluble in common organic solvents (DCM, THF, EtOAc, MeOH); Insoluble in water.	(Predicted)
InChI Key	NFRWGWHICKSQAZ-UHFFFAOYSA-N	[2]

Spectroscopic Characterization (Predicted)

While specific spectra for this exact compound are not publicly available, a robust spectroscopic profile can be predicted based on the known effects of its constituent functional groups and data from analogous structures.[\[3\]](#)[\[4\]](#)

Predicted ¹H NMR Spectrum (400 MHz, CDCl₃)

- δ 8.00-7.90 (s, 1H): Aromatic proton at C4 of the indole ring. Its downfield shift is influenced by the adjacent Boc-protected nitrogen.
- δ 7.45 (s, 1H): Aromatic proton at C2 of the indole ring.
- δ 7.30 (d, J=8.4 Hz, 1H): Aromatic proton at C7 of the indole ring.
- δ 7.10 (dd, J=8.4, 1.8 Hz, 1H): Aromatic proton at C6 of the indole ring.


- δ 4.80 (s, 2H): Methylene protons of the hydroxymethyl group (-CH₂OH) at C3. The singlet nature arises from the lack of adjacent protons to couple with.
- δ 2.45 (s, 3H): Protons of the methyl group (-CH₃) at C5.
- δ 1.65 (s, 9H): Protons of the tert-butyl group of the Boc protector. This characteristic singlet integrates to 9 protons.
- δ 1.5-2.0 (br s, 1H): Proton of the hydroxyl group (-OH). This peak is often broad and its chemical shift can vary with concentration and sample purity.

Predicted ¹³C NMR Spectrum (101 MHz, CDCl₃)

- δ 150.0: Carbonyl carbon of the Boc group.
- δ 136.0, 132.0, 130.0, 125.0, 124.0, 115.0: Aromatic carbons of the indole core.
- δ 120.0: Quaternary carbon at C3a.
- δ 115.0: Quaternary carbon at C7a.
- δ 84.0: Quaternary carbon of the tert-butyl group (-C(CH₃)₃).
- δ 58.0: Methylene carbon of the hydroxymethyl group (-CH₂OH).
- δ 28.5: Methyl carbons of the tert-butyl group (-C(CH₃)₃).
- δ 21.5: Methyl carbon at C5.

Synthesis and Purification Workflow

A logical and efficient synthesis of **1-Boc-3-hydroxymethyl-5-methylindole** proceeds via a three-step sequence starting from commercially available 5-methylindole. This pathway involves protection of the indole nitrogen, introduction of a functional group at the C3 position, and subsequent reduction.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. calpaclab.com [calpaclab.com]
- 2. 1-Boc-3-Hydroxymethyl-5-methylindole | CymitQuimica [cymitquimica.com]
- 3. rsc.org [rsc.org]

- 4. 1-BOC-INDOLE(75400-67-8) 1H NMR spectrum [chemicalbook.com]
- To cite this document: BenchChem. [1-Boc-3-Hydroxymethyl-5-methylindole chemical properties]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1520516#1-boc-3-hydroxymethyl-5-methylindole-chemical-properties>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com